REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:13]=[C:12]3[C:7]([CH:8]=[CH:9][CH:10]=[N:11]3)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.C1C(=O)N([Br:21])C(=O)C1>CN(C=O)C>[Br:21][C:13]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2
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Name
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|
Quantity
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3.45 g
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Type
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reactant
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Smiles
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C1(CC1)C1=CC=C2C=CC=NC2=C1
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Name
|
|
Quantity
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4.03 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction was quenched with saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
purified by chromatography with a gradient elution of 1-10% EtOAc/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=C2C=CC=NC12)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |